(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
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Overview
Description
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methyl ester group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate amino acid derivative, such as (S)-3-amino-3-cyanopropanoic acid.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the protection and esterification steps to ensure high yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA).
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Nucleophilic Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like sodium methoxide.
Major Products Formed
Hydrolysis: (S)-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoic acid.
Deprotection: (S)-Methyl 3-amino-3-cyanopropanoate.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of amino acid-based drugs.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate involves its reactivity as a protected amino acid derivative. The Boc protecting group stabilizes the amino group, allowing selective reactions at other functional sites. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The cyano group can also undergo transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyano group.
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: Similar structure but with a hydroxy group instead of a cyano group.
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methylpropanoate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
methyl (3S)-3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(6-11)5-8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSANTWADHLKOI-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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